N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by researchers at Bayer AG. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB. This results in the accumulation of IκBα and the subsequent inhibition of NF-κB activity. NF-κB plays a key role in inflammation and immune response, and its inhibition by this compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound 11-7082 has been shown to have neuroprotective effects and to improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations. Researchers must carefully determine the optimal concentration of this compound 11-7082 to use in their experiments to avoid potential toxicity.
Orientations Futures
There are several future directions for the study of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082. One direction is the development of more potent and selective NF-κB inhibitors based on the structure of this compound 11-7082. Another direction is the study of the potential applications of this compound 11-7082 in other fields of research, such as infectious diseases and neurodegenerative diseases. Finally, the use of this compound 11-7082 in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 involves a multi-step process that requires several chemical reagents and intermediate compounds. The first step involves the reaction of 2-bromo-4-chlorobenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-bromo-4-chlorobenzamide. This intermediate compound is then reacted with ethylene glycol and triethylamine to form N-[2-(2-hydroxyethylamino)ethyl]-2-bromo-4-chlorobenzamide. The final step involves the reaction of this intermediate compound with oxalyl chloride and diethylamine to form this compound 11-7082.
Applications De Recherche Scientifique
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. As a result, this compound 11-7082 has been studied for its potential anti-inflammatory and anti-cancer effects. It has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
Propriétés
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O3/c12-9-5-7(13)1-2-8(9)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDTZRLHHJOPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NCCOCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.